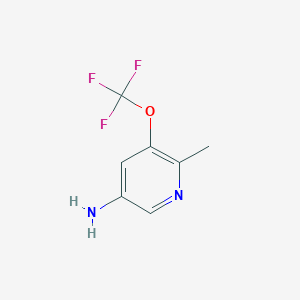
6-Methyl-5-(trifluoromethoxy)-3-pyridinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-5-(trifluoromethoxy)-3-pyridinamine is a compound that belongs to the class of trifluoromethyl ethers. These compounds are known for their unique properties, including increased stability and lipophilicity due to the presence of the trifluoromethoxy group. This compound is of significant interest in various fields, including pharmaceutical and agrochemical research, due to its potential biological activities and chemical properties .
準備方法
The synthesis of 6-Methyl-5-(trifluoromethoxy)-3-pyridinamine typically involves the introduction of the trifluoromethoxy group into the pyridine ring. One common method involves the reaction of 6-methyl-3-pyridinamine with trifluoromethoxy iodide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to purify the final product and ensure its stability during storage and transportation .
化学反応の分析
6-Methyl-5-(trifluoromethoxy)-3-pyridinamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of these reactions are typically pyridine derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced pyridine derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
科学的研究の応用
6-Methyl-5-(trifluoromethoxy)-3-pyridinamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its interactions with various biological targets.
Medicine: In pharmaceutical research, this compound is investigated for its potential as a drug candidate. Its stability and lipophilicity make it a promising compound for drug development.
作用機序
The mechanism of action of 6-Methyl-5-(trifluoromethoxy)-3-pyridinamine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to bind to these targets, often through hydrophobic interactions. This binding can modulate the activity of enzymes or receptors, leading to the observed biological effects. The exact pathways involved depend on the specific application and target of the compound .
類似化合物との比較
6-Methyl-5-(trifluoromethoxy)-3-pyridinamine can be compared with other similar compounds, such as:
Trifluoromethylpyridines: These compounds also contain a trifluoromethyl group but differ in their substitution patterns on the pyridine ring. They share similar properties, such as increased stability and lipophilicity, but may have different biological activities.
Fluorinated Pyridines: Compounds with fluorine atoms on the pyridine ring exhibit similar stability and reactivity.
特性
分子式 |
C7H7F3N2O |
|---|---|
分子量 |
192.14 g/mol |
IUPAC名 |
6-methyl-5-(trifluoromethoxy)pyridin-3-amine |
InChI |
InChI=1S/C7H7F3N2O/c1-4-6(13-7(8,9)10)2-5(11)3-12-4/h2-3H,11H2,1H3 |
InChIキー |
BNZSAYFQBLVPSU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=N1)N)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



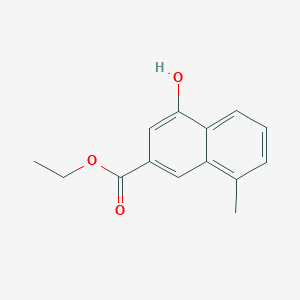
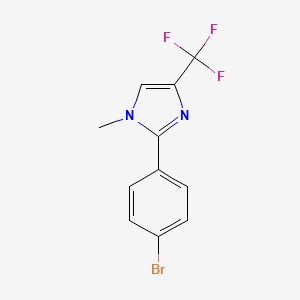
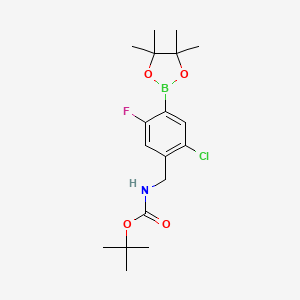
![n-[2-(Thien-3-yl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13925959.png)

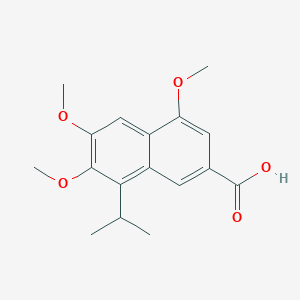
![(E)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one](/img/structure/B13925978.png)

![4-Oxo-4,5-dihydro-3h-pyrrolo[2,3-c]quinoline-1-carboxamide](/img/structure/B13926001.png)




